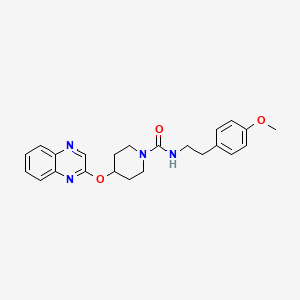

N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

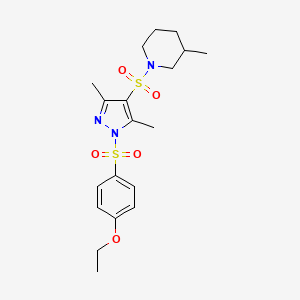

The compound N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a novel quinoxalin-2-carboxamide derivative. Quinoxalin-2-carboxamides have been studied for their potential as 5-HT3 receptor antagonists, which are of interest in the management of depression . The design of these compounds is based on a ligand-based approach, utilizing a three-point pharmacophore model that includes an aromatic residue, a linking carbonyl group, and a basic nitrogen .

Synthesis Analysis

The synthesis of quinoxalin-2-carboxamide derivatives involves the coupling of quinoxalin-2-carboxylic acid with various amines. This process is facilitated by the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . The resulting compounds' structures are confirmed through spectral data, ensuring the correct formation of the desired chemical entities .

Molecular Structure Analysis

The molecular structure of quinoxalin-2-carboxamide derivatives is characterized by the presence of an aromatic quinoxaline core, which is essential for the pharmacological activity. The aromatic residue is believed to interact hydrophobically with the 5-HT3 receptor, which is a key aspect of the structure-activity relationship .

Chemical Reactions Analysis

The quinoxalin-2-carboxamide derivatives exhibit antagonistic properties towards the 5-HT3 receptor. This is determined by evaluating the compounds in a longitudinal muscle myenteric plexus preparation from guinea pig ileum against a 5-HT3 agonist. The antagonistic effect is quantified in the form of pA(2) values . The structure-activity relationship derived from these studies indicates the importance of the aromatic residue in the interaction with the 5-HT3 receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalin-2-carboxamide derivatives are closely related to their pharmacological profile. While the study does not provide explicit details on the physical properties such as melting point, solubility, or stability, the chemical properties are inferred from their biological activity. The compounds with significant pA(2) values not only showed good antagonism towards the 5-HT3 receptor but also exhibited anti-depressant-like activity without affecting the locomotion of mice in the tested dose levels .

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-quinoxalin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-29-18-8-6-17(7-9-18)10-13-24-23(28)27-14-11-19(12-15-27)30-22-16-25-20-4-2-3-5-21(20)26-22/h2-9,16,19H,10-15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPWXTDGIIALCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)

![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)

![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002853.png)

![5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3002855.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)